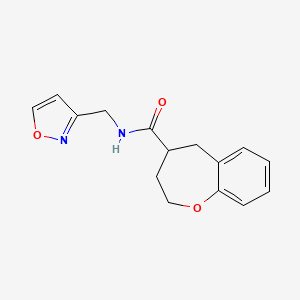

![molecular formula C18H21FN4O2 B5547080 4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds like 4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide often involves complex reactions that introduce fluorine or other functional groups to modify the molecule's properties for potential therapeutic use. Techniques such as monofluoromethylation are crucial for introducing the CH2F moiety into N-containing heterocycles, which is instrumental in creating molecules with enhanced pharmacokinetic properties (Moskalik, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through various spectroscopic methods, revealing the arrangement of atoms and the presence of functional groups critical to the molecule's biological activity. The structural motifs within these molecules, such as the piperazine ring, are known for their versatility in drug design, offering multiple points for chemical modification and interaction with biological targets (Begum et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds include their reactivity towards various nucleophiles, which is a key aspect of their chemical versatility and potential for creating diverse derivatives with enhanced or targeted biological activities. The reactions often involve functionalization at specific positions on the molecule, enabling the synthesis of analogs with desired pharmacological profiles (Kamneva et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, play a crucial role in the compound's behavior in biological systems and its formulation for drug development. These properties are determined through experimental studies and are essential for understanding the compound's pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity with other chemical agents, and stability under physiological conditions are critical for the compound's effectiveness as a therapeutic agent. The introduction of fluorine atoms, for instance, significantly affects these properties by altering the molecule's electronic distribution, enhancing its metabolic stability, and potentially improving its interaction with biological targets (Moskalik, 2023).

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on novel anaplastic lymphoma kinase inhibitors, including a compound structurally related to 4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide, has demonstrated their potential in cancer treatment. These compounds undergo specific enzymatic hydrolysis, affecting their pharmacokinetics, which is crucial for optimizing their therapeutic efficacy (Teffera et al., 2013).

Neurological Studies

The application of a selective serotonin 1A molecular imaging probe, structurally similar to 4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide, has been explored in Alzheimer's disease research. Positron emission tomography (PET) studies using this compound have helped quantify receptor densities, offering insights into the progression of Alzheimer's and related cognitive impairments (Kepe et al., 2006).

Antimicrobial Activity

Studies on fluoro-substituted benzothiazolo imidazole compounds have shown promising antimicrobial activity. This research implies potential applications of 4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide in developing new antimicrobial agents (Sathe et al., 2011).

Antitumor Research

The development of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, sharing core structural elements with 4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide, has been investigated for antitumor activity. These studies focus on exploring the structure-activity relationships to identify potent antiproliferative agents (Prasad et al., 2009).

Mechanism of Action

While the specific mechanism of action for “4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide” is not mentioned in the resources, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

properties

IUPAC Name |

4-fluoro-N-[3-[4-(1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c19-15-3-1-14(2-4-15)18(25)22-8-5-16(24)23-11-6-13(7-12-23)17-20-9-10-21-17/h1-4,9-10,13H,5-8,11-12H2,(H,20,21)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSRNKLJUKAHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2)C(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide (non-preferred name) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)